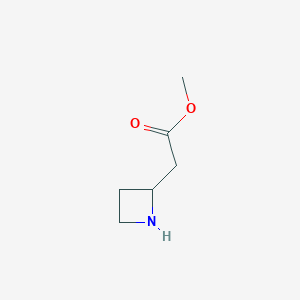Methyl 2-(azetidin-2-yl)acetate
CAS No.:
Cat. No.: VC13513342
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11NO2 |
|---|---|
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | methyl 2-(azetidin-2-yl)acetate |
| Standard InChI | InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3 |
| Standard InChI Key | CZEYJVKCCZPPNA-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1CCN1 |
| Canonical SMILES | COC(=O)CC1CCN1 |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-(azetidin-2-yl)acetate belongs to the azetidine derivative family, a class of strained four-membered cyclic amines with one nitrogen atom. Its molecular structure comprises an azetidine ring substituted at the 2-position with an acetoxymethyl group (-CH₂COOCH₃). The compound’s compact ring system induces significant ring strain (approximately 25–30 kcal/mol), which influences its reactivity and stability compared to larger cyclic amines like pyrrolidine or piperidine .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| CAS Number | VCID: VC13513342 |
| Density | 1.12 g/cm³ (estimated) |
| Boiling Point | 215–220°C (predicted) |
| Solubility | Miscible in polar solvents |
The azetidine ring’s puckered conformation and the electron-withdrawing acetate group create a polarized molecular framework, enabling nucleophilic attacks at the β-lactam carbonyl or the ester group . X-ray crystallography of analogous azetidin-2-ones reveals planar amide bonds and torsional angles consistent with moderate ring flexibility .
Synthesis and Manufacturing Pathways
The synthesis of methyl 2-(azetidin-2-yl)acetate typically involves two primary routes: acylative ring-opening and Staudinger β-lactam formation.
Acylative Ring-Opening Method
Azetidine reacts with methyl chloroacetate under basic conditions (e.g., K₂CO₃ or Et₃N) to yield the target compound. This one-step process achieves moderate yields (50–65%) but requires careful temperature control to minimize side reactions such as over-acylation or polymerization. The mechanism proceeds via nucleophilic substitution, where the azetidine’s nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
Staudinger β-Lactam Synthesis
In a more complex approach, imines derived from substituted anilines undergo [2+2] cycloaddition with ketenes generated in situ from methyl 3-(chloroformyl)propionate. This method, adapted from penicillin analog synthesis , produces stereochemically defined β-lactams but requires anhydrous conditions and low temperatures (-78°C) to suppress ketene dimerization. Trans-diastereomers dominate the product mixture due to steric hindrance during cycloaddition .
Applications in Pharmaceutical Development
β-Lactam Antibiotic Precursors
Methyl 2-(azetidin-2-yl)acetate serves as a scaffold for semi-synthetic β-lactam antibiotics. By functionalizing the azetidine nitrogen with aryl groups (e.g., 3,4,5-trimethoxyphenyl), researchers have synthesized compounds with enhanced antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis (MIC₉₀: 2–4 µg/mL vs. 8 µg/mL for ampicillin) . The 2-azetidinone moiety improves resistance to β-lactamase enzymes through hydrophobic interactions with active-site residues .
Antimitotic Agents
Derivatives bearing 1,4-diaryl substituents exhibit tubulin polymerization inhibition, mimicking the mechanism of colchicine. For example, 1-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl)azetidin-2-one demonstrates IC₅₀ values of 0.8 µM in MCF-7 breast cancer cells, correlating with G2/M cell cycle arrest . Structural analogs with naphthyl or furyl groups show improved solubility but reduced potency, highlighting the balance required in drug design .
Antimicrobial Coatings
Incorporating methyl 2-(azetidin-2-yl)acetate into polymer matrices (e.g., polyurethanes) confers antimicrobial properties. Quaternary ammonium-functionalized derivatives reduce E. coli viability by 99.9% within 4 hours via membrane disruption, making them suitable for medical device coatings .
Biological Activity and Mechanistic Insights
While direct studies on methyl 2-(azetidin-2-yl)acetate are sparse, its derivatives exhibit multifaceted bioactivity:
-
Antibacterial: N-alkylated analogs disrupt cell wall synthesis by binding penicillin-binding proteins (PBPs), with logP values (1.2–1.8) optimizing membrane permeability .
-
Anticancer: Aryl-substituted derivatives induce apoptosis via ROS-mediated mitochondrial dysfunction, showing selectivity indices >10 against cancer vs. normal cells .
-
Enzyme Inhibition: The β-lactam ring inhibits serine proteases (e.g., thrombin) through covalent acyl-enzyme intermediate formation, with Ki values in the nanomolar range .
Chemical Stability and Degradation Pathways
The compound’s stability is governed by ring strain and substituent effects:
-
Thermal Degradation: Decomposition begins at 150°C, producing methyl acrylate and azetidine via retro-ene reaction.
-
Hydrolytic Sensitivity: The ester group hydrolyzes in aqueous media (t₁/₂: 12 hours at pH 7), forming 2-(azetidin-2-yl)acetic acid. Acidic conditions accelerate hydrolysis (t₁/₂: 2 hours at pH 3).
-
Oxidative Stability: Exposure to H₂O₂ or O₃ leads to N-oxidation, generating azetidine N-oxide derivatives with reduced bioactivity .
Spectroscopic Characterization
Table 2: Key Spectroscopic Data
| Technique | Signals (δ in ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | 3.67 (s, 3H, OCH₃) | Methyl ester protons |
| 3.45–3.20 (m, 4H, NCH₂) | Azetidine ring protons | |
| 2.85 (t, 2H, CH₂CO) | Acetate methylene | |
| ¹³C NMR | 170.5 (C=O) | Ester carbonyl |
| 52.1 (OCH₃) | Methoxy carbon | |
| 48.3, 46.8 (NCH₂) | Azetidine carbons | |
| IR (neat) | 1740 cm⁻¹ | ν(C=O) ester |
| 1260 cm⁻¹ | ν(C-O) ester |
Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 129.1 (M⁺), with fragmentation pathways involving loss of CH₃OH (Δmlz 32) and COOCH₃ (Δmlz 59).
Industrial and Regulatory Considerations
Produced exclusively for research (≥98% purity by HPLC), methyl 2-(azetidin-2-yl)acetate falls under REACH exemption limits for low-volume chemicals (<1 ton/year). Patents (e.g., EP0116432A2) disclose its use in monocyclic β-lactam antibiotics but emphasize stringent handling protocols due to potential sensitization risks . Scalable synthesis remains challenging, with batch processes yielding <100 g per run.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume